Home > Products > Screening Compounds P79806 > N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide
N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide - 1645363-00-3

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide

Catalog Number: EVT-3026011
CAS Number: 1645363-00-3
Molecular Formula: C13H18N4O
Molecular Weight: 246.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

Compound Description: This series of compounds shares the core structure of pyrazole-4-carboxamide with N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide and focuses on modifications at the 1 and 5 positions of the pyrazole ring. These derivatives were designed as potential inhibitors of the Tobacco Mosaic Virus (TMV) PC protein. Notably, compound 3p within this series exhibited significant anti-TMV activity, surpassing the potency of the reference compound ningnanmycin. []

Relevance: The core structure of "pyrazole-4-carboxamide" found in these derivatives is also present in N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide. This shared scaffold suggests potential for similar biological activity, particularly considering the emphasis on modifications around the pyrazole ring in the study. []

5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide

Compound Description: This compound, synthesized through regioselective t-butylation and 1,3-dipolar cycloaddition, possesses a similar core structure to N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide. [, , ] The study primarily focused on synthetic methodologies rather than specific biological applications.

Relevance: Both this compound and N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide share the "5-substituted-N-methyl-1H-pyrazole-4-carboxamide" core structure. While the substituents at the 1 and 5 positions differ, the common scaffold provides a valuable point of comparison for exploring structure-activity relationships. [, , ]

Relevance: Despite belonging to a different class (pyrazolones), the shared "4-carboxamide" substituent on the pyrazole ring in both AMG 458 and N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide suggests that exploring the influence of this group on biological activity could be beneficial. []

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

Compound Description: This series of compounds, structurally similar to N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, were investigated for their antifungal activity. Notably, compound 9m displayed potent broad-spectrum antifungal activity, surpassing the efficacy of the commercial fungicide boscalid. []

Relevance: The shared "1-methyl-1H-pyrazole-4-carboxamide" core between this series and N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide makes them structurally similar. The study's focus on antifungal activity and SAR around this scaffold offers valuable insights into potential applications of compounds like N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide. []

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716, a well-known cannabinoid CB1 receptor antagonist, features a pyrazole core structure substituted at the 3-position with a carboxamide group. Although structurally distinct from N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, its extensive SAR studies provide valuable information regarding the structure-activity relationships of pyrazole-containing molecules. [, , , , , , , ]

Relevance: Although structurally distinct, SR141716 and N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide both belong to the "pyrazole-carboxamide" class of compounds. The significant body of research surrounding SR141716, particularly its SAR, offers insights into how modifications around the pyrazole core can influence biological activity. This knowledge base could be invaluable for understanding the potential of compounds like N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide. [, , , , , , , ]

4-Acetyl-5-methyl-N-phenyl-1-(p-tolyl)-1H-pyrazole-3-carboxamide

Compound Description: This compound, utilized as a precursor in the synthesis of bipyrazolyl and pyrazolopyridazine derivatives, demonstrates the synthetic versatility of the pyrazole-3-carboxamide scaffold. []

Relevance: This compound highlights the use of the "pyrazole-3-carboxamide" scaffold, similar to N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, in building diverse molecules. This synthetic strategy underscores the potential for creating diverse libraries of compounds with varied biological activities from a common pyrazole-containing starting point. []

N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 represents a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for obesity treatment. [] While structurally distinct from N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, it highlights the continued exploration of pyrazole-containing compounds for therapeutic applications.

Relevance: Both MK-5596 and N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide belong to the "pyrazole-carboxamide" class of compounds, indicating a broad potential of this scaffold for medicinal chemistry applications. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist, demonstrating the diverse pharmacological properties achievable with modifications to the pyrazole scaffold. []

Relevance: This complex structure highlights the versatility of the pyrazole-3-carboxamide core, shared with N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, in developing compounds with distinct biological activities. []

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Compound Description: This pyrazole-5-carboxamide derivative exemplifies the structural diversity within this class and the potential for exploring its properties. []

Relevance: This compound highlights the continued exploration and synthesis of compounds containing the "pyrazole-5-carboxamide" motif, further emphasizing the relevance of this scaffold to N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide. []

N-Phenyl-1H-pyrazole-4-carboxamide Derivatives

Compound Description: This series of compounds, similar to N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, were explored for their ability to reduce biofilm formation in Staphylococcus aureus strains. []

Relevance: The "N-phenyl-1H-pyrazole-4-carboxamide" core found in this series is also present in N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, suggesting potential for this compound to exhibit similar anti-biofilm activities. []

Compound Description: These compounds were designed as potential succinate dehydrogenase inhibitors with potent antifungal activity. []

Relevance: Although structurally distinct from N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, this study highlights the potential of exploring pyrazole-containing compounds for developing new antifungal agents. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA, initially misidentified as a synthetic cannabinoid, underscores the challenges in identifying and characterizing novel psychoactive substances. []

Relevance: This compound emphasizes the importance of rigorous characterization, particularly for pyrazole-containing compounds like N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, given their potential for biological activity. []

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: These compounds, designed as potential radioligands for imaging cerebral cannabinoid receptors (CB1) using Positron Emission Tomography (PET), highlight the application of modified pyrazole scaffolds in neuroimaging. []

Relevance: These compounds demonstrate the versatility of the pyrazole core, also present in N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, in developing tools for studying the central nervous system. []

Overview

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of the Tobacco Mosaic Virus (TMV) PC protein. The structural modifications at the 1 and 5 positions of the pyrazole ring are significant in enhancing its efficacy against viral pathogens. The compound is primarily utilized for research purposes and is not intended for therapeutic or veterinary applications.

Source and Classification

The compound is cataloged under the CAS number 19262-68-1 and is classified as a pyrazole-4-carboxamide derivative. It is part of a broader series of compounds that have been synthesized to explore their antiviral properties, specifically targeting viral proteins associated with TMV. The classification of this compound aligns it with other pyrazole derivatives that exhibit diverse biological activities, including antifungal and anti-biofilm properties.

Synthesis Analysis

Methods and Technical Details

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide can be synthesized through several methodologies, including regioselective t-butylation and 1,3-dipolar cycloaddition. These techniques allow for specific modifications at the pyrazole ring, which are crucial for enhancing biological activity. The synthesis typically involves the following steps:

  1. Regioselective t-butylation: This step introduces a t-butyl group at a specific position on the pyrazole ring, facilitating further reactions.
  2. Cycloaddition reactions: These reactions are employed to form the pyrazole structure, incorporating cyanomethyl and cyclohexyl groups at designated positions.

The detailed reaction conditions, such as temperature, solvents, and catalysts, vary based on the specific synthetic route chosen.

Molecular Structure Analysis

Structure and Data

The molecular formula for N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide is C13H16N4O. The molecular structure features:

  • A pyrazole ring with a carboxamide functional group.
  • A cyanomethyl group attached to the nitrogen atom.
  • A cyclohexyl group at the 5-position of the pyrazole.

The presence of these functional groups contributes to its potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide has been investigated for its ability to engage in various chemical reactions relevant to its biological activity. Notably:

  • Inhibition of Tobacco Mosaic Virus: The compound has shown significant inhibitory effects against TMV, surpassing some conventional antiviral agents in potency.
  • Potential Antifungal Activity: Related compounds within its class have demonstrated broad-spectrum antifungal properties, suggesting that N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide may possess similar capabilities.
Mechanism of Action

Process and Data

The mechanism of action for N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide primarily involves its interaction with viral proteins. By binding to specific sites on these proteins, the compound may disrupt their function, thereby inhibiting viral replication. This action is particularly relevant in the context of TMV, where effective inhibition can lead to reduced viral load in infected plants.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide exhibits several notable physical and chemical properties:

These properties are crucial for understanding how the compound behaves in biological systems and its potential applications in research.

Applications

Scientific Uses

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide serves multiple scientific purposes:

  • Antiviral Research: It is primarily explored for its antiviral properties against TMV.
  • Antifungal Studies: Related compounds have shown promise in antifungal applications, indicating potential uses in agricultural settings.
  • Biological Activity Exploration: The compound's structure allows researchers to investigate structure-activity relationships within the pyrazole class, potentially leading to the development of new therapeutic agents .

Properties

CAS Number

1645363-00-3

Product Name

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide

IUPAC Name

N-(cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C13H18N4O

Molecular Weight

246.314

InChI

InChI=1S/C13H18N4O/c1-17(8-7-14)13(18)11-9-15-16-12(11)10-5-3-2-4-6-10/h9-10H,2-6,8H2,1H3,(H,15,16)

InChI Key

XGOZLLSSGWDJTJ-UHFFFAOYSA-N

SMILES

CN(CC#N)C(=O)C1=C(NN=C1)C2CCCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.